5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol
Description
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol (IUPAC name: (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol) is a bifunctional aromatic alcohol featuring a thiophene ring substituted with a methyl group and a phenyl ring bearing isopropoxy and methyl substituents. The compound is identified by the InChIKey QCAITNDUUJPLBR-UHFFFAOYSA-N and is cataloged under the synonym AKOS006144526 . Its structure combines sulfur-containing heterocyclic (thiophene) and alkoxy-substituted aromatic systems, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(3-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-10(2)17-13-6-4-5-12(9-13)15(16)14-8-7-11(3)18-14/h4-10,15-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAITNDUUJPLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)OC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The methyl group can be introduced to the thiophene ring through electrophilic substitution reactions using methylating agents.
Phenyl Ring Substitution: The iso-propoxy group can be introduced to the phenyl ring through nucleophilic substitution reactions using iso-propyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a. Pyrazole-Thiophene Hybrids (Compounds 7a and 7b)
- Structure: Compounds 7a and 7b (from ) feature pyrazole and thiophene cores. For example, 7a includes a 2,4-diamino-3-cyanothiophene moiety linked to a pyrazole ring, while 7b has an ethyl carboxylate substituent on the thiophene .
- Comparison: Heterocycles: Both the target compound and 7a/7b utilize sulfur-containing thiophene rings. However, the target compound lacks the pyrazole and cyano/ester functional groups present in 7a/7b. Substituents: The isopropoxy and methyl groups in the target compound enhance lipophilicity compared to the polar cyano/amino groups in 7a .
b. (E)-5-[(2-Hydroxy-5-methoxybenzylidene)amino]-1,3,4-thiadiazole-2(3H)-thione
- Structure: This compound () combines a thiadiazole-thione core with a Schiff base (imine) formed from 5-methoxy-salicylaldehyde and 5-aminothiophene-2-thiol .
- Comparison: Heterocycles: The thiadiazole-thione system differs from the thiophene in the target compound, offering distinct electronic properties.
Physicochemical Properties
Biological Activity
5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 248.34 g/mol. Its structure features a thienyl group linked to a phenolic moiety with an isopropoxy substituent, which may influence its biological interactions and activity.
The biological activity of this compound is believed to involve interactions with various biomolecules, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets remain to be fully elucidated, but preliminary investigations suggest anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For instance, studies have shown that derivatives of thienyl compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation . Further research is needed to quantify these effects and understand the underlying mechanisms.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thienyl derivatives, revealing that compounds structurally related to this compound exhibited significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
- Anti-inflammatory Activity : In a controlled experiment, the compound was tested for its ability to reduce inflammation in cultured human cells stimulated with lipopolysaccharide (LPS). Results indicated a marked decrease in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Reference |
|---|---|---|---|
| This compound | Moderate | Significant | |
| 3-iso-Propoxyphenyl-(2-thienyl)methanol | High | Moderate | |
| 3-Methylthienyl-(4-isopropoxyphenyl)alcohol | Low | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
